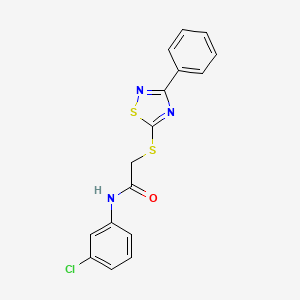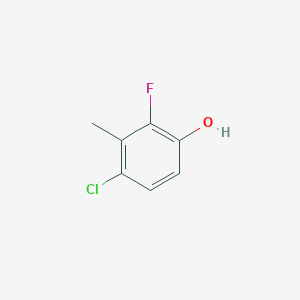![molecular formula C22H10F9NO4 B2779556 Bis[3-(trifluoromethyl)phenyl] 4-(trifluoromethyl)-2,6-pyridinedicarboxylate CAS No. 1211082-03-9](/img/structure/B2779556.png)
Bis[3-(trifluoromethyl)phenyl] 4-(trifluoromethyl)-2,6-pyridinedicarboxylate
カタログ番号 B2779556
CAS番号:
1211082-03-9
分子量: 523.311
InChIキー: ZDOWEAZMHLDJGR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds with trifluoromethyl groups are often used in pharmaceuticals and agrochemicals due to their unique properties . The trifluoromethyl group is a strong electron-withdrawing group, which can affect the reactivity and stability of the compound .
Synthesis Analysis
The synthesis of compounds with trifluoromethyl groups can be complex. For example, the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole derivatives involves the reaction of 3′,5′-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form the hydrazone intermediate .Molecular Structure Analysis
The molecular structure of these compounds often includes aromatic rings with trifluoromethyl groups attached, which can affect the compound’s reactivity and stability .Chemical Reactions Analysis
The chemical reactions of these compounds can vary widely depending on the specific structure of the compound. For example, amino-functionalized model surfaces reacted with 1,2-diaminoethane were derivatized with 3,5-bis(trifluoromethyl)phenyl isothiocyanate .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by the presence of the trifluoromethyl groups. For example, one compound with a similar structure has a density of 1.5±0.1 g/cm3, a boiling point of 483.1±55.0 °C at 760 mmHg, and a molecular weight of 414.328 .科学的研究の応用
- Applications : The compound has been explored as a catalyst or mediator for various reactions, including:
- Application : Bis[3-(trifluoromethyl)phenyl] 4-(trifluoromethyl)-2,6-pyridinedicarboxylate is used for chemical derivatization of amino-functionalized model surfaces .
- Application : An exothermic reaction with 4-pyrrolidinopyridine leads to the formation of these zwitterionic salts .
- Applications : It continues to find new applications in various organic transformations, expanding the toolbox of (thio)urea-based catalysts .
Organocatalysis: Schreiner’s Thiourea
Metal-Free Hydrogenation and Small Molecule Activation
Chemical Derivatization of Surfaces
Preparation of Arylaminothiocarbonylpyridinium Zwitterionic Salts
Catalyst Development in Organic Synthesis
Exploring Electronic Effects and Reactivity
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
bis[3-(trifluoromethyl)phenyl] 4-(trifluoromethyl)pyridine-2,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H10F9NO4/c23-20(24,25)11-3-1-5-14(7-11)35-18(33)16-9-13(22(29,30)31)10-17(32-16)19(34)36-15-6-2-4-12(8-15)21(26,27)28/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOWEAZMHLDJGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC(=CC(=N2)C(=O)OC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10F9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[3-(trifluoromethyl)phenyl] 4-(trifluoromethyl)-2,6-pyridinedicarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B2779474.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B2779477.png)
![2-[(3,5-dimethoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2779481.png)
![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2779484.png)

![Benzo[d]thiazol-6-yl(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2779488.png)


![2-[(3-chlorobenzoyl)amino]ethyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B2779492.png)
![3-(5-(4-chlorophenyl)furan-2-yl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide](/img/structure/B2779493.png)
![(5-Fluoro-4-methylpyridin-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone;hydrochloride](/img/structure/B2779494.png)
